molecular formula C18H19N5O5S3 B406502 N-{4-[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide

N-{4-[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide

Cat. No.: B406502
M. Wt: 481.6g/mol
InChI Key: GSLRVHMAJHGVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for scientific research and industrial applications .

Properties

Molecular Formula

C18H19N5O5S3

Molecular Weight

481.6g/mol

IUPAC Name

N-[4-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H19N5O5S3/c1-3-17-20-21-18(29-17)23-31(27,28)16-10-6-14(7-11-16)22-30(25,26)15-8-4-13(5-9-15)19-12(2)24/h4-11,22H,3H2,1-2H3,(H,19,24)(H,21,23)

InChI Key

GSLRVHMAJHGVJJ-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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